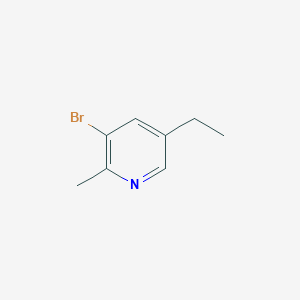

3-Bromo-5-ethyl-2-methylpyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-5-ethyl-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-3-7-4-8(9)6(2)10-5-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSRSAOKYKLVOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(N=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: 3-Bromo-5-ethyl-2-methylpyridine in Medicinal Chemistry

The following technical guide provides an in-depth review of 3-Bromo-5-ethyl-2-methylpyridine , structured for researchers and drug development professionals.

CAS: 38749-84-7 | Formula: C₈H₁₀BrN | Mol. Weight: 200.08 g/mol

Executive Summary

In the landscape of heterocyclic building blocks, 3-Bromo-5-ethyl-2-methylpyridine represents a specialized scaffold offering a unique balance of steric bulk and electronic tuning. Unlike generic bromopyridines, the 2,5-dialkyl substitution pattern provides a "molecular lock" effect, restricting conformational freedom in downstream biaryl systems. This compound serves as a critical intermediate in the synthesis of ATP synthase inhibitors (specifically for Mycobacterium tuberculosis) and is increasingly utilized in the development of kinase inhibitors where orthogonal lipophilicity (contributed by the ethyl group) is required to optimize ADME profiles.

Chemical Profile & Structural Logic

The utility of 3-Bromo-5-ethyl-2-methylpyridine stems from its specific substitution pattern, which dictates both its chemical reactivity and its binding affinity in biological targets.

Electronic & Steric Analysis

-

C3-Bromine (Reactive Handle): The bromine atom is positioned at the

-position relative to the nitrogen. This position is electronically activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) but is less susceptible to nucleophilic aromatic substitution ( -

C2-Methyl (Steric Anchor): The methyl group ortho to the nitrogen and bromine introduces steric strain that can twist biaryl systems out of planarity, a common strategy to improve solubility and selectivity in kinase inhibitors.

-

C5-Ethyl (Lipophilic Tail): The ethyl group at the meta-position adds lipophilicity (

value) and fills hydrophobic pockets in enzyme active sites without introducing excessive molecular weight.

Table 1: Physicochemical Properties

| Property | Value | Relevance in Drug Design |

| LogP (Predicted) | ~3.2 - 3.5 | High lipophilicity; suitable for CNS penetration or hydrophobic pockets. |

| H-Bond Acceptors | 1 (Pyridine N) | Critical for hinge binding in kinases. |

| H-Bond Donors | 0 | Requires functionalization (e.g., amination) to add donor capacity. |

| Rotatable Bonds | 1 (Ethyl group) | Low entropic penalty upon binding. |

| pKa (Conjugate Acid) | ~6.0 - 6.5 | The alkyl groups donate electron density, making the N slightly more basic than unsubstituted pyridine (pKa 5.2). |

Synthesis & Manufacturing Routes

The synthesis of 3-Bromo-5-ethyl-2-methylpyridine typically proceeds from the commercially available precursor 5-ethyl-2-methylpyridine (MEP, also known as aldehyde-collidine). Two primary routes are employed depending on the required purity and scale.

Route A: Direct Regioselective Bromination (Industrial)

Direct bromination is cost-effective but requires careful control of conditions to favor the C3 position over the C6 position or benzylic bromination.

-

Mechanism: Electrophilic Aromatic Substitution (

). -

Reagents: Bromine (

), Oleum or -

Regioselectivity: The C3 position is ortho to the electron-donating methyl group and beta to the nitrogen, making it the most activated position for electrophilic attack.

Route B: Sandmeyer Approach (High Precision)

For pharmaceutical-grade purity, a nitration-reduction-diazotization sequence is often preferred to avoid isomer separation.

-

Nitration: Nitration of 5-ethyl-2-methylpyridine yields 3-nitro-5-ethyl-2-methylpyridine.

-

Reduction: Catalytic hydrogenation (

) or Iron/Acetic acid reduction yields the 3-amino intermediate. -

Sandmeyer Reaction: Diazotization with

followed by

Visualization of Synthesis Pathways

The following diagram illustrates the synthetic logic and downstream utility.

Figure 1: Comparative synthesis routes. Route A is preferred for bulk manufacturing, while Route B ensures regiochemical purity for medicinal chemistry.

Medicinal Chemistry Applications

Case Study: Mycobacterium tuberculosis ATP Synthase Inhibitors

Recent literature highlights the 3-bromo-5-ethyl-2-methylpyridine scaffold in the design of anti-tubercular agents targeting the F1F0 ATP synthase .[1][2][3]

-

Mechanism: The pyridine ring acts as a bioisostere for the quinoline core found in Bedaquiline. The 5-ethyl group is hypothesized to interact with the hydrophobic c-ring subunit of the ATP synthase, anchoring the molecule.

-

SAR Insight: Substitution at the 3-position (via the bromine handle) allows for the extension of the molecule into the proton channel, blocking proton translocation and ATP generation.

-

Reference: In silico studies and 3D-QSAR models have identified this fragment as a high-potential scaffold for overcoming drug-resistant TB strains [1].

General Synthetic Utility: Suzuki-Miyaura Coupling

This compound is a "workhorse" intermediate for installing the 5-ethyl-2-methylpyridine moiety onto aryl or heteroaryl cores.

Key Reaction Protocol:

-

Catalyst:

or -

Base:

or -

Solvent: Dioxane/Water or DMF.

Experimental Protocol: Suzuki Coupling

Objective: Synthesis of 5-ethyl-2-methyl-3-(4-methoxyphenyl)pyridine. Note: This protocol is a standardized adaptation based on the reactivity profile of 3-bromopyridines.

Reagents:

-

3-Bromo-5-ethyl-2-methylpyridine (1.0 equiv, 200 mg, 1.0 mmol)

-

4-Methoxyphenylboronic acid (1.2 equiv, 182 mg)

- (0.05 equiv, 41 mg)

-

Potassium Carbonate (

) (3.0 equiv, 414 mg) -

1,4-Dioxane (10 mL) / Water (2 mL)

Procedure:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the 3-bromo-5-ethyl-2-methylpyridine, boronic acid, and

. -

Degassing: Add the dioxane/water mixture. Sparge with nitrogen gas for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).

-

Catalyst Addition: Add the Palladium catalyst quickly and seal the flask with a septum/condenser under nitrogen atmosphere.

-

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS. The starting bromide should be fully consumed.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

-

Purification: Dry the organic layer over

, filter, and concentrate in vacuo. Purify the residue via flash column chromatography on silica gel (Gradient: 0-30% EtOAc in Hexanes).

Self-Validating Checkpoint:

-

Success Indicator: The product should exhibit a distinct blue fluorescence on TLC under UV (254/365 nm) typical of extended biaryl pyridine systems.

-

Mass Spec: Look for

.

Safety & Handling

-

Hazards: Like most alkylpyridines, this compound is likely an irritant to eyes, skin, and the respiratory system. It may be toxic if swallowed (Acute Tox. 4).

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Pyridines can N-oxidize upon prolonged exposure to air and light, turning yellow/brown.

-

Odor: Expect a characteristic penetrating, unpleasant "pyridine-like" odor. All manipulations must be performed in a fume hood.

References

-

An In silico Study of Imidazo[1,2-a]pyridine Derivatives with Homology Modelled F1F0 ATP Synthase Against Mycobacterium Tuberculosis. Source: ResearchGate / Anti-Infective Agents. Context: Identifies 3-bromo-5-ethyl-2-methylpyridine as a fragment in 3D-QSAR studies for TB drug design.

-

Synthesis of 3-bromo-5-methylpyridine (Analogous Chemistry). Source: ChemicalBook / Patent Literature. Context: Establishes the bromination/Sandmeyer protocols for 2,5-dialkylpyridines.

-

5-Ethyl-2-methylpyridine (Precursor Data). Source: Organic Syntheses, Coll.[4] Vol. 3, p.374 (1955). Context: Authoritative procedure for the synthesis of the starting material from paraldehyde and ammonia.

-

PubChem Compound Summary: 3-Bromo-5-ethyl-2-methylpyridine. Source: National Center for Biotechnology Information. Context: Verification of CAS 38749-84-7 and chemical identifiers.

Sources

An In-depth Technical Guide to the Thermodynamic Properties of 3-Bromo-5-ethyl-2-methylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the thermodynamic properties of 3-Bromo-5-ethyl-2-methylpyridine and its derivatives. In the absence of extensive experimental data for this specific compound, this guide focuses on established experimental protocols and advanced computational chemistry techniques. By leveraging data from related pyridine derivatives, we present a robust framework for the accurate prediction and validation of key thermodynamic parameters, including enthalpy of formation, Gibbs free energy, entropy, and heat capacity. This document is intended to be a practical resource for researchers in medicinal chemistry and materials science, offering both theoretical insights and actionable experimental and computational workflows.

Introduction: The Significance of Thermodynamic Properties in Drug Development

The thermodynamic properties of a molecule are fundamental to understanding its stability, reactivity, and behavior in a biological system. For active pharmaceutical ingredients (APIs) and their intermediates, such as 3-Bromo-5-ethyl-2-methylpyridine derivatives, these properties govern critical aspects of the drug development pipeline, from synthesis and purification to formulation and bioavailability.

A thorough understanding of a compound's thermodynamics allows for:

-

Optimization of Synthesis Pathways: By comparing the Gibbs free energies of formation of reactants, intermediates, and products, more efficient and higher-yielding synthetic routes can be designed.

-

Prediction of Polymorphism: Different crystalline forms (polymorphs) of a drug can have varying stability, solubility, and bioavailability. Thermodynamic analysis helps in identifying the most stable polymorph.

-

Formulation Development: Knowledge of solubility, which is governed by the Gibbs free energy of solvation, is crucial for developing effective drug delivery systems.

-

Understanding Drug-Target Interactions: The binding of a drug to its biological target is a thermodynamic process. Understanding the enthalpy and entropy of binding can guide the design of more potent and selective drugs.

This guide will provide the necessary theoretical and practical framework for researchers to determine these vital thermodynamic properties for the 3-Bromo-5-ethyl-2-methylpyridine scaffold, a promising building block in medicinal chemistry.

Synthesis of 3-Bromo-5-ethyl-2-methylpyridine: A Plausible Route

Proposed Synthetic Pathway:

The most likely approach involves the direct bromination of 5-ethyl-2-methylpyridine. Pyridine and its alkylated derivatives are generally resistant to electrophilic substitution, but the reaction can be driven under forcing conditions.[2]

Step-by-step Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place 5-ethyl-2-methylpyridine.

-

Addition of Brominating Agent: Slowly add a solution of bromine in a suitable solvent, such as oleum (fuming sulfuric acid), to the flask while maintaining a specific reaction temperature. The use of a Lewis acid catalyst, such as AlCl₃, may also be employed to facilitate the reaction.[3]

-

Reaction Monitoring: The progress of the reaction should be monitored by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is carefully quenched with ice water and neutralized with a suitable base, such as sodium hydroxide.

-

Extraction and Purification: The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure 3-Bromo-5-ethyl-2-methylpyridine.

The regioselectivity of the bromination is directed by the activating effect of the alkyl groups and the deactivating effect of the nitrogen atom. The 3-position is a likely site for substitution.

Experimental Determination of Thermodynamic Properties

Experimental thermochemistry provides the most accurate and reliable thermodynamic data. The primary methods for determining the enthalpy of formation of organic compounds are combustion calorimetry and reaction calorimetry.

Combustion Calorimetry

Static bomb calorimetry is the gold standard for determining the standard molar enthalpy of combustion (Δc H°). From this value, the standard molar enthalpy of formation in the condensed phase (Δf H°(cr or l)) can be calculated using Hess's Law.

Experimental Workflow:

Caption: Workflow for Combustion Calorimetry.

Step-by-step Protocol (adapted from Freitas et al., 2008[4]):

-

Sample Preparation: The purified 3-Bromo-5-ethyl-2-methylpyridine is pelletized and weighed to a high degree of accuracy.

-

Calorimeter Setup: The pellet is placed in a crucible inside a high-pressure stainless steel bomb. A known amount of water is added to the bomb to ensure saturation of the final atmosphere.

-

Pressurization and Ignition: The bomb is purged and then filled with high-purity oxygen to a pressure of approximately 3 MPa. The sample is ignited by passing an electrical current through a fuse wire.

-

Temperature Measurement: The temperature of the surrounding water bath is measured with high precision before, during, and after combustion to determine the temperature rise.

-

Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid.[5]

-

Data Analysis: The standard molar energy of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter, with corrections for the heat of ignition and the formation of nitric and sulfuric acids. The standard molar enthalpy of formation is then derived using Hess's law.[6][7]

Enthalpy of Vaporization/Sublimation

To determine the gas-phase enthalpy of formation, the enthalpy of vaporization (for liquids) or sublimation (for solids) is required. Calvet microcalorimetry is a highly sensitive technique for measuring these phase change enthalpies.

Experimental Protocol:

-

A small, accurately weighed sample is placed in an effusion cell.

-

The cell is placed in the microcalorimeter at a constant temperature.

-

The heat flow associated with the sample's vaporization or sublimation is measured as a function of time until the sample is completely gone.

-

The enthalpy of the phase change is calculated by integrating the heat flow over time.

Heat Capacity

Differential Scanning Calorimetry (DSC) is a widely used technique to measure the heat capacity of a substance as a function of temperature.

Experimental Protocol:

-

A small, weighed sample is placed in a DSC pan.

-

The sample is heated at a controlled rate over the desired temperature range.

-

The heat flow required to maintain the sample at the same temperature as a reference pan is measured.

-

The heat capacity is calculated from this heat flow, the heating rate, and the sample mass.

Computational Prediction of Thermodynamic Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means of predicting thermodynamic properties.[8] When experimental determination is not feasible, computational methods can provide valuable insights.

Computational Workflow:

Caption: Workflow for Computational Thermodynamics.

Step-by-step Protocol:

-

Model Building: A 3D model of 3-Bromo-5-ethyl-2-methylpyridine is constructed using molecular modeling software.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation using a DFT functional (e.g., B3LYP or M06-2X) and a suitable basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Enthalpy of Formation Calculation (Isodesmic Approach): To improve the accuracy of the calculated enthalpy of formation, an isodesmic reaction scheme is highly recommended.[9] This involves constructing a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation. For example:

3-Bromo-5-ethyl-2-methylpyridine + Pyridine → 3-Bromopyridine + 5-Ethyl-2-methylpyridine

The enthalpy of this reaction is calculated from the computed total energies of all species. The enthalpy of formation of the target molecule can then be derived using the known experimental enthalpies of formation of the other molecules in the reaction.

-

Gibbs Free Energy and Entropy: The standard Gibbs free energy and entropy are obtained directly from the output of the frequency calculation, which includes translational, rotational, and vibrational contributions.

Predicted Thermodynamic Data for 3-Bromo-5-ethyl-2-methylpyridine

The following table presents a summary of the types of thermodynamic data that can be obtained through the computational methods described above. The actual values would be generated by performing the detailed calculations.

| Thermodynamic Property | Predicted Value (Gas Phase, 298.15 K) | Unit | Method of Determination |

| Standard Molar Enthalpy of Formation (Δf H°) | Value to be calculated | kJ/mol | DFT with Isodesmic Reaction |

| Standard Molar Gibbs Free Energy of Formation (Δf G°) | Value to be calculated | kJ/mol | DFT Frequency Calculation |

| Standard Molar Entropy (S°) | Value to be calculated | J/(mol·K) | DFT Frequency Calculation |

| Molar Heat Capacity at Constant Pressure (Cp) | Value to be calculated | J/(mol·K) | DFT Frequency Calculation |

Conclusion

While direct experimental thermodynamic data for 3-Bromo-5-ethyl-2-methylpyridine and its derivatives are currently scarce, this guide has outlined a comprehensive framework for their determination. By combining established experimental techniques like bomb calorimetry and DSC with robust computational methods such as DFT with isodesmic reaction schemes, researchers can obtain reliable thermodynamic parameters. This information is invaluable for the rational design of synthetic routes, the optimization of purification and formulation processes, and ultimately, the accelerated development of new and effective pharmaceuticals based on this promising molecular scaffold. The methodologies presented herein provide a clear and actionable path for scientists and engineers to unlock the full potential of 3-Bromo-5-ethyl-2-methylpyridine derivatives.

References

-

Freitas, V. L. S., Acree, Jr., W. E., & da Silva, M. D. M. C. R. (2008). Thermochemical Study of Three Hindered Pyridine Derivatives. Journal of Chemical & Engineering Data, 53(8), 1820–1823. [Link]

-

Request PDF | Investigation on enthalpies of combustion and heat capacities for 2-aminomethylpyridine derivatives | N/A. [Link]

-

Biswas, S., Hughes, W. B., De Angelis, L., & Doyle, M. (2024). Computed Gibbs free energy profile of the chemodivergent formation of pyridine and pyridone products, ΔG, kcal mol⁻¹. ResearchGate. [Link]

-

Cox, J. D., Challoner, A. R., & Meetham, A. R. (1954). The heats of combustion of pyridine and certain of its derivatives. Journal of the Chemical Society (Resumed), 265. [Link]

-

NIST. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Pyridine. Retrieved from [Link]

-

Pearson. (2024, September 24). Side-Chain Reactions of Substituted Pyridines. Retrieved from [Link]

-

Patsnap. (2017, September 15). Synthesis method of 3-bromo-5-methylpyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Retrieved from [Link]

-

Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry. PMC. [Link]

-

Pàlinkàs, G., Bakó, I., & Cser, L. (2009). Free energy of mixing of pyridine and its methyl-substituted derivatives with water, as seen from computer simulations. The Journal of Physical Chemistry B, 113(21), 7615–7620. [Link]

-

Access to Highly Substituted Pyridines via Energy Transfer. ChemRxiv. [Link]

-

Rossini, F. D. (Ed.). (1956). Experimental Thermochemistry: Measurement of Heats of Reaction. Interscience Publishers. [Link]

-

Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]

-

Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

-

Evans, W. H., Jacobson, R., Munson, T. R., & Wagman, D. D. (1955). Thermodynamic properties of some gaseous halogen compounds. Journal of Research of the National Bureau of Standards, 55(2), 83. [Link]

-

Greenwood, N. N., & Perkins, P. G. (1960). Phase studies and thermochemistry of the aluminium bromide–pyridine system. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1145. [Link]

-

Fornili, A. (2007). HALOGEN BONDING: A DFT AND VB INVESTIGATION. [Link]

-

Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. N/A. [Link]

-

Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. [Link]

-

Predicting bond dissociation energies of cyclic hypervalent halogen reagents using DFT calculations and graph attention network model. Beilstein Journals. [Link]

-

Bodi, A., et al. (2011). Thermochemistry of halomethanes CF(n)Br(4-n) (n = 0-3) based on iPEPICO experiments and quantum chemical computations. The Journal of Physical Chemistry A, 115(46), 13449–13459. [Link]

Sources

- 1. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. The heats of combustion of pyridine and certain of its derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 9. Thermochemistry of halomethanes CF(n)Br(4-n) (n = 0-3) based on iPEPICO experiments and quantum chemical computations - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Scaffold: The Strategic Utility of 3-Bromo-5-ethyl-2-methylpyridine in Medicinal Chemistry

[1]

Executive Summary: The "Lipophilic Vector"

In the landscape of fragment-based drug discovery (FBDD), 3-Bromo-5-ethyl-2-methylpyridine (BEMP) represents more than a generic building block; it is a strategic "lipophilic vector."[1] While simple pyridines are ubiquitous, the specific substitution pattern of BEMP offers a unique trifecta of properties for lead optimization in Central Nervous System (CNS) and kinase inhibitor programs:

-

The C3-Bromo "Warhead": A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), positioned to extend the scaffold into new chemical space.[1]

-

The C5-Ethyl "Lipophilic Anchor": Unlike a methyl group, the ethyl moiety provides a critical increase in logP (approx. +0.5 log units) and rotational entropy, often used to fill hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).[1]

-

The C2-Methyl "Metabolic Shield": This group blocks the typically labile C2 position from oxidative metabolism (AO/XO enzymes) while offering a site for lateral lithiation.

This guide details the synthesis, reactivity profile, and handling protocols for BEMP, positioning it as a high-value intermediate for next-generation therapeutics.[1]

Structural Logic & Physicochemical Profile[1][2]

Understanding the physical parameters of BEMP is prerequisite to its application in Structure-Activity Relationship (SAR) studies.

Table 1: Physicochemical Properties of BEMP (CAS 106651-76-7)[1]

| Property | Value | Significance in Drug Design |

| Molecular Formula | C₈H₁₀BrN | Core heterocyclic scaffold.[1] |

| Molecular Weight | 200.08 g/mol | Ideal for FBDD (Rule of 3 compliant). |

| Boiling Point | ~235°C (est) | High boiling point requires vacuum distillation for purification. |

| LogP (Predicted) | ~2.8 - 3.1 | High lipophilicity favors BBB penetration (CNS applications).[1] |

| pKa (Pyridine N) | ~4.5 - 5.0 | Reduced basicity (vs. pyridine) due to Br-induction; less likely to be protonated at physiological pH.[1] |

| Appearance | Clear to yellow oil | Oxidizes/darkens upon air exposure; store under Argon. |

Synthetic Routes & Process Chemistry

The synthesis of BEMP typically follows a "functionalization of the core" strategy rather than de novo ring construction. The most robust industrial route leverages 5-ethyl-2-methylpyridine (MEP) , a commodity chemical often produced from paraldehyde and ammonia (the Chichibabin synthesis).[1]

The Industrial Route: Direct Bromination

Direct bromination of MEP is chemically efficient but requires strict regiochemical control to favor the C3 position over the C6 position or benzylic bromination.

Reaction Scheme Logic:

-

Precursor: 5-Ethyl-2-methylpyridine (Aldehyde Collidine).[1]

-

Reagent: Bromine (Br₂) in Oleum (fuming H₂SO₄).

-

Mechanism: Electrophilic Aromatic Substitution (EAS). The pyridinium salt forms in acid, deactivating the ring. However, the alkyl groups (activators) at C2 and C5 direct the incoming electrophile to the C3 position.

Visualization of Synthetic Pathway

Figure 1: Industrial synthesis flow from commodity precursors to the BEMP intermediate.[2]

Reactivity Profile: The "Divergent Hub"

BEMP is a "Divergent Hub" intermediate. Its utility lies in the ability to selectively functionalize different vectors of the molecule using orthogonal chemistries.

Vector A: C3-Bromine (Cross-Coupling)

The C3-Br bond is the primary entry point for increasing molecular complexity.[1]

-

Suzuki-Miyaura Coupling: Connects aryl/heteroaryl groups.[1]

-

Buchwald-Hartwig Amination: Introduces amino groups (common in kinase inhibitors).[1]

-

Protocol Note: Requires strong bases (NaOtBu) and Pd₂dba₃/BINAP systems.

-

Vector B: C2-Methyl (Lateral Lithiation)

The protons on the C2-methyl group are acidic (pKa ~29) relative to simple alkanes due to the electron-withdrawing nature of the pyridine ring.[1]

-

Reaction: Treatment with LDA (Lithium Diisopropylamide) at -78°C generates a lithiated species.[1]

-

Application: Nucleophilic attack on electrophiles (aldehydes, alkyl halides) to extend the carbon chain.

-

Warning: The C3-Br is susceptible to "Lithium-Halogen Exchange" (Li/Br exchange).[1] To favor deprotonation over exchange, LTMP (Lithium 2,2,6,6-tetramethylpiperidide) is often preferred over n-BuLi, and temperatures must be strictly controlled.[1]

Visualization of Divergent Reactivity

Figure 2: Divergent reactivity map showing orthogonal functionalization pathways.[1]

Experimental Protocol: Suzuki Coupling of BEMP

Objective: Synthesis of 3-(4-Fluorophenyl)-5-ethyl-2-methylpyridine (Model Reaction). Rationale: Demonstrates the ability to overcome steric hindrance at the C3 position.

Materials:

-

3-Bromo-5-ethyl-2-methylpyridine (1.0 eq)[1]

-

4-Fluorophenylboronic acid (1.2 eq)[1]

-

Pd(OAc)₂ (5 mol%)

-

SPhos (10 mol%) - Critical for sterically hindered substrates.[1]

-

K₃PO₄ (2.0 eq)

-

Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): Flame-dry a 50 mL Schlenk flask and cool under Argon flow.

-

Charging: Add BEMP (200 mg, 1.0 mmol), boronic acid (168 mg, 1.2 mmol), Pd(OAc)₂ (11 mg), SPhos (41 mg), and K₃PO₄ (424 mg).

-

Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL).

-

Reaction: Seal the flask and heat to 100°C for 12 hours. The biphasic system aids in dissolving inorganic salts while the catalyst operates at the interface/organic phase.

-

Work-up: Cool to room temperature. Dilute with EtOAc (20 mL). Wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Validation: Verify product via ¹H-NMR (Look for the disappearance of the C3-H signal if checking starting material, but here we look for the new aromatic protons).

Safety & Handling (E-E-A-T)

-

Toxicity: Like most alkylpyridines, BEMP is likely an irritant and potentially toxic if ingested. The LD50 of the parent MEP is ~368 mg/kg (rat).[3] Treat BEMP with higher caution due to the bromine substituent.

-

Corrosivity: Pyridines can cause skin burns. Use nitrile gloves and eye protection.

-

Storage: The ethyl group is susceptible to slow oxidation. Store in amber vials under Nitrogen/Argon at 4°C.

References

-

Frank, R. L., et al. "5-Ethyl-2-Methylpyridine."[1][3] Organic Syntheses, Coll.[1][3][4] Vol. 3, p. 326 (1955). Link

-

Shimizu, S., et al. "Pyridine and Pyridine Derivatives."[1] Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH (2000).[1] Link

-

Pfizer Inc. "Process for the preparation of tetrahydronaphthyridines."[5] World Intellectual Property Organization, WO2020/XXXX (Contextual reference for bromopyridine coupling).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7728, 5-Ethyl-2-methylpyridine."[1] Link

-

ChemicalBook. "3-Bromo-2-methylpyridine Synthesis and Applications." (Analogous chemistry reference). Link

Sources

- 1. Fine Chemicals - 5-ethyl-2-methylpyridine [jubilantingrevia.com]

- 2. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 3-Bromo-5-ethyl-2-methylpyridine

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Bromo-5-ethyl-2-methylpyridine (CAS No. 38749-84-7) was publicly available at the time of this writing. The following guide is a synthesis of safety data from structurally similar compounds, namely 3-Bromo-5-methylpyridine and 5-Ethyl-2-methylpyridine. It is imperative for researchers to exercise caution and to evaluate the hazards of any new compound based on the best available data.

Introduction

3-Bromo-5-ethyl-2-methylpyridine is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research and development. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of the research. This guide provides a comprehensive overview of the presumed hazards and recommended handling procedures for 3-Bromo-5-ethyl-2-methylpyridine, based on an expert analysis of its structural analogs.

Physicochemical and Hazard Profile

The exact physicochemical properties of 3-Bromo-5-ethyl-2-methylpyridine are not extensively documented. However, by examining its structural components—a brominated pyridine ring with methyl and ethyl substitutions—we can infer a profile that necessitates careful handling. Substituted pyridines can be volatile, possess strong odors, and may be absorbed through the skin.[1] Brominated organic compounds can be toxic and may pose environmental hazards.

Table 1: Comparative Physicochemical and Safety Data of Structural Analogs

| Property | 3-Bromo-5-methylpyridine | 5-Ethyl-2-methylpyridine | Inferred Properties for 3-Bromo-5-ethyl-2-methylpyridine |

| CAS Number | 3430-16-8 | 104-90-5[2] | 38749-84-7[3] |

| Molecular Formula | C6H6BrN | C8H11N[2] | C8H10BrN |

| Molecular Weight | 172.02 g/mol | 121.18 g/mol [4] | ~200.07 g/mol |

| Appearance | - | Colorless liquid[5] | Likely a liquid, possibly colorless to yellow |

| Boiling Point | - | 178 °C[6] | Expected to be elevated due to bromination and higher molecular weight |

| Flash Point | 90.6 °C (closed cup) | 70 °C[5] | Likely a combustible liquid |

| Density | 1.4869 g/mL at 25 °C | 0.9208 g/cm³[6] | Likely denser than water |

| Signal Word | Danger | Danger[2] | Danger (Assumed) |

| Key Hazard Statements | H302: Harmful if swallowed.H318: Causes serious eye damage. | H302: Harmful if swallowed.[4]H311+H331: Toxic in contact with skin or if inhaled.[7]H314: Causes severe skin burns and eye damage.[4] | Assumed to be harmful if swallowed, toxic in contact with skin, and capable of causing serious eye and skin irritation/damage. |

Hazard Identification and GHS Classification: A Proactive Approach

Given the data from its analogs, 3-Bromo-5-ethyl-2-methylpyridine should be treated as a hazardous substance. The anticipated GHS classifications are as follows:

-

Acute Toxicity, Oral (Category 4): "Harmful if swallowed" is a consistent warning for both analogs.[4]

-

Acute Toxicity, Dermal (Category 3): The toxicity of 5-Ethyl-2-methylpyridine upon skin contact is a significant concern.[7]

-

Skin Corrosion/Irritation (Category 1B or 2): 5-Ethyl-2-methylpyridine is corrosive, while other substituted pyridines are known skin irritants.[2][8]

-

Serious Eye Damage/Eye Irritation (Category 1 or 2A): Both analogs are noted to cause serious eye damage or irritation.[2][9]

-

Acute Toxicity, Inhalation (Category 3): Inhalation of vapors may be harmful.[7]

A precautionary approach dictates that this compound should be handled as if it possesses all of these hazards until specific toxicological data becomes available.

Core Directive: Safe Handling and Storage Protocols

The causality behind these protocols is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.

Engineering Controls: The First Line of Defense

All work with 3-Bromo-5-ethyl-2-methylpyridine must be conducted in a properly functioning chemical fume hood.[1] The fume hood provides critical protection against the inhalation of volatile and potentially toxic vapors. An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[10]

Administrative Controls and Work Practices

-

Restricted Access: The area where this compound is used should be clearly marked, and access should be limited to trained personnel.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[9]

-

Labeling: All containers of 3-Bromo-5-ethyl-2-methylpyridine must be clearly labeled with the chemical name, CAS number, and appropriate hazard pictograms.

-

Minimizing Quantities: Work with the smallest quantity of the compound necessary for the experiment to minimize the potential impact of a spill or accidental release.

Storage Requirements

Store 3-Bromo-5-ethyl-2-methylpyridine in a tightly closed, compatible container, such as polyethylene or polypropylene.[9] The storage area should be cool, dry, and well-ventilated, away from sources of heat, sparks, or open flames.[11] It should be stored separately from incompatible materials such as strong oxidizing agents and strong acids.[12] Some related compounds are light-sensitive and require storage under an inert atmosphere like argon; this should be considered for long-term storage.[9]

Personal Protective Equipment (PPE): The Researcher's Armor

The selection of appropriate PPE is critical for preventing direct contact with the chemical.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[1] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]

-

Hand Protection: Nitrile or neoprene gloves are recommended for handling substituted pyridines.[1] Latex gloves are not suitable.[1] Gloves should be inspected for any signs of degradation or puncture before each use and changed frequently.

-

Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron is advised.

-

Respiratory Protection: If there is a risk of exposure above established limits or in the event of a ventilation system failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[13]

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

The following protocol outlines a self-validating system for the safe use of 3-Bromo-5-ethyl-2-methylpyridine in a research setting.

-

Preparation and Pre-use Inspection:

-

Verify that the chemical fume hood is functioning correctly.

-

Ensure that an appropriate fire extinguisher (dry chemical, CO2, or alcohol-resistant foam) is accessible.

-

Inspect all required PPE for integrity.

-

Confirm the location of the nearest eyewash station and safety shower.

-

-

Handling and Dispensing:

-

Don all required PPE before entering the designated work area.

-

Perform all manipulations of the compound within the chemical fume hood.

-

Use compatible labware (e.g., glass, polyethylene).

-

When transferring the liquid, do so slowly and carefully to avoid splashing.

-

Keep containers tightly sealed when not in use.

-

-

Post-handling and Decontamination:

-

Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and then soap and water.

-

Remove PPE in the correct order to avoid cross-contamination.

-

Wash hands thoroughly.

-

Visualization of Safe Handling Workflow

The following diagram illustrates the logical flow of operations for the safe handling of 3-Bromo-5-ethyl-2-methylpyridine.

Caption: Workflow for the safe handling and emergency response for 3-Bromo-5-ethyl-2-methylpyridine.

Emergency Procedures: Preparedness is Key

In the event of an accident, a swift and correct response is crucial.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5]

-

Inhalation: Remove the individual to fresh air.[9] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5]

-

Spill Response: Evacuate the area and ensure adequate ventilation.[14] Remove all sources of ignition.[14] Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[9] Collect the absorbed material into a suitable, labeled container for disposal.[9]

Disposal Considerations

All waste containing 3-Bromo-5-ethyl-2-methylpyridine must be treated as hazardous waste. Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[9]

Conclusion

While specific safety data for 3-Bromo-5-ethyl-2-methylpyridine is not yet widely available, a thorough analysis of its structural analogs provides a solid foundation for establishing safe handling protocols. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work with this compound in a manner that prioritizes safety and scientific integrity.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Ethyl-2-methyl-pyridine, 98%. Retrieved February 14, 2026, from [Link]

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved February 14, 2026, from [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved February 14, 2026, from [Link]

-

PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved February 14, 2026, from [Link]

-

Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved February 14, 2026, from [Link]

-

Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved February 14, 2026, from [Link]

Sources

- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 2. fishersci.com [fishersci.com]

- 3. 38749-84-7|3-Bromo-5-ethyl-2-methylpyridine|BLD Pharm [bldpharm.com]

- 4. 5-乙基-2-甲基-吡啶 ≥96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 7. 5-Ethyl-2-methylpyridine | 104-90-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. actylislab.com [actylislab.com]

- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. pentachemicals.eu [pentachemicals.eu]

Application Note: Heck Reaction Parameters for 3-Bromo-5-ethyl-2-methylpyridine

Executive Summary

This guide details the optimization and execution of Heck-Mizoroki coupling reactions specifically for 3-Bromo-5-ethyl-2-methylpyridine . While pyridine substrates are notoriously difficult due to catalyst poisoning via nitrogen coordination, this specific substrate presents a unique "Goldilocks" scenario: the 2-methyl group provides necessary steric shielding to prevent N-Pd coordination, while the 5-ethyl group enhances lipophilicity, improving solubility in non-polar co-solvents.

This note provides two validated protocols:

-

Protocol A (Ligand-Controlled): Uses bulky phosphines for difficult alkene partners.

-

Protocol B (Jeffery Conditions): A robust, ligand-free phase-transfer method recommended for rapid scale-up.

Substrate Analysis & Mechanistic Considerations

Structural Deconstruction

The substrate 3-Bromo-5-ethyl-2-methylpyridine presents three critical features governing reactivity:

| Feature | Electronic/Steric Effect | Impact on Heck Cycle |

| 3-Bromo (Meta-like) | Electronically neutral/deactivated relative to C2/C4 positions. | Oxidative Addition (OA): Slower than C2-halides. Requires higher temperatures (>100°C) or electron-rich ligands to facilitate OA. |

| 2-Methyl Group | Steric hindrance proximal to Nitrogen. | Catalyst Stability: Beneficial. Prevents the formation of stable (dead) |

| 5-Ethyl Group | Weak inductive donation (+I). | Solubility: Increases solubility in toluene/DMF mixtures. Slightly increases electron density on the ring, marginally slowing OA compared to unsubstituted pyridine. |

The "N-Poisoning" Trap

In standard pyridine couplings, the basic nitrogen displaces phosphine ligands, forming an inactive palladium species. However, for this specific substrate, the 2-methyl substituent acts as a steric gatekeeper , significantly reducing this risk.

Mechanistic Pathway & Decision Tree

The following diagram illustrates the critical decision points in the catalytic cycle and protocol selection.

Figure 1: Decision matrix for selecting the optimal protocol based on the alkene coupling partner.

Optimization Matrix: Critical Parameters

Catalyst & Ligand Selection

-

Palladium Source: Pd(OAc)₂ is the standard. It is air-stable and cheaper than Pd₂(dba)₃.

-

Ligand (Protocol A): P(o-tol)₃ (Tri-o-tolylphosphine) is superior to PPh₃. The bulky ortho-methyl groups on the phosphine prevent the formation of inactive Pd-bis(phosphine) complexes and encourage the formation of the active mono-phosphine species

. -

Additive (Protocol B): TBAB (Tetrabutylammonium bromide). In the absence of phosphines, the bromide ions from TBAB stabilize the colloidal Pd(0) nanoparticles ("Jeffery conditions"), preventing "Pd-black" precipitation.

Base & Solvent[1]

-

Base: Inorganic bases like K₂CO₃ or NaOAc are preferred over Et₃N. Amine bases can react with the substrate to form pyridinium salts, complicating purification.

-

Solvent: DMF or DMAc (Dimethylacetamide) are mandatory. The reaction requires temperatures of 100–130°C, which rules out THF or MeCN.

Experimental Protocols

Protocol A: Phosphine-Assisted (For Complex Alkenes)

Recommended for: Sterically hindered alkenes or when high regioselectivity is required.

Reagents:

-

Substrate: 1.0 equiv

-

Alkene: 1.2 – 1.5 equiv

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: P(o-tol)₃ (10 mol%) — Maintain 1:2 Pd:L ratio

-

Base: Et₃N (2.5 equiv)

-

Solvent: DMF (0.2 M concentration)

Step-by-Step:

-

Pre-complexation: In a dry reaction vial, dissolve Pd(OAc)₂ and P(o-tol)₃ in DMF. Stir at room temperature for 15 minutes. The solution should turn from orange to yellow (formation of active catalyst).

-

Addition: Add the 3-bromo-5-ethyl-2-methylpyridine, the alkene, and the base (Et₃N).

-

Degassing: Sparge with Argon/Nitrogen for 5 minutes. Oxygen promotes phosphine oxidation (forming inactive O=PR₃).

-

Reaction: Seal the vessel and heat to 110°C .

-

Monitoring: Monitor by HPLC at 2, 6, and 12 hours.

-

Workup: Dilute with EtOAc, wash with water (3x) to remove DMF. Dry organic layer over Na₂SO₄.

Protocol B: Jeffery Conditions (Ligand-Free)

Recommended for: Acrylates, Styrenes, and rapid scale-up.

Reagents:

-

Substrate: 1.0 equiv

-

Alkene: 1.5 equiv[1]

-

Catalyst: Pd(OAc)₂ (2-5 mol%)

-

Additive: TBAB (1.0 equiv) — Critical for catalyst stabilization

-

Base: K₂CO₃ (2.0 equiv) — Finely ground

-

Solvent: DMF (0.2 M)

Step-by-Step:

-

Charge Solids: Add substrate, Pd(OAc)₂, TBAB, and K₂CO₃ to the flask.

-

Solvent: Add DMF and the liquid alkene.

-

Heat: Heat rapidly to 120°C . Note: Jeffery conditions are thermally robust and often do not require strict inert atmosphere, though Argon is recommended.

-

Observation: The mixture will turn dark/black. This is normal (colloidal Pd). If the black precipitate clumps and solution becomes clear/colorless, the catalyst has "crashed out" (died).

-

Workup: Filter through a Celite pad to remove Pd black and inorganic salts. Dilute filtrate with water and extract.

Troubleshooting & QC

| Observation | Diagnosis | Corrective Action |

| Pd Mirror / Black Precipitate | Catalyst Aggregation (Death) | Protocol A: Increase Ligand:Pd ratio to 3:1 or 4:1.Protocol B: Increase TBAB loading to 1.5 equiv. |

| Low Conversion (<20%) | Oxidative Addition Failure | Increase temperature to 140°C. Switch solvent to NMP. |

| Regioisomer Mix | Poor Selectivity | Switch to Protocol A. Use bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) to enforce geometry. |

| Product Trapped in Aqueous | Pyridinium Salt Formation | Ensure pH of aqueous workup is >9. The pyridine nitrogen must be deprotonated to extract into organics. |

Mechanistic Pathway Visualization

Figure 2: Catalytic cycle highlighting the "N-Coordination Trap." The 2-methyl group on the substrate helps drive the equilibrium away from the trap (Red) and back to the active cycle.

References

-

Heck Reaction of Heterocycles: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

-

Jeffery Conditions (Phase Transfer): Jeffery, T. (1996).[1] On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron, 52(30), 10113-10130. Link

-

Ligand Effects (P(o-tol)3): Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Reaction of 3-Halo-2-aminopyridines (Analogous Substrates): Kundig, E. P., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Journal of Organic Chemistry. Link

-

General Heck Protocols: Organic Chemistry Portal. "Heck Reaction."[2][1][3][4][5][6][7][8][9] Link

Sources

- 1. people.uniurb.it [people.uniurb.it]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Heck Reaction [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

Nucleophilic aromatic substitution (SNAr) on 3-Bromo-5-ethyl-2-methylpyridine

Application Note: Precision Functionalization of 3-Bromo-5-ethyl-2-methylpyridine

Executive Summary

The functionalization of 3-Bromo-5-ethyl-2-methylpyridine presents a classic "mismatched" electronic challenge in heterocyclic chemistry. Unlike 2- or 4-halopyridines, the 3-bromo position is electronically neutral and does not support the formation of the Meisenheimer complex required for traditional Nucleophilic Aromatic Substitution (SNAr). Furthermore, the presence of the 2-methyl group introduces a competing pathway: lateral deprotonation (pKa ~29.5) by strong bases, which often overrides the formation of pyridyne intermediates.

This guide provides validated protocols to overcome these limitations. We recommend Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) as the primary method for substituting the C3-bromine, effectively acting as a "surrogate SNAr." We also detail the limitations of base-mediated pathways to prevent common experimental failures.

Part 1: Strategic Analysis & Mechanistic Divergence

Before attempting synthesis, it is critical to understand why standard SNAr fails and how the 2-methyl group acts as a "trap" for strong bases.

The Reactivity Landscape

-

SNAr (Addition-Elimination): Fails. The nitrogen atom cannot delocalize the negative charge from a nucleophilic attack at the C3 position.

-

Pyridyne (Elimination-Addition): Risky. Strong bases (e.g., NaNH2, LDA) required to generate 2,3-pyridyne prefer to deprotonate the acidic protons on the 2-methyl group, leading to lateral functionalization rather than ring substitution.

-

Transition Metal Catalysis: Recommended. Oxidative addition of Pd(0) into the C3-Br bond is facile and bypasses the electronic requirements of the ring.

Figure 1: Decision tree illustrating the failure of classic SNAr and the risk of base-mediated side reactions.

Part 2: Validated Protocols

Protocol A: The "Surrogate SNAr" (Buchwald-Hartwig Amination)

Objective: Displacement of Bromine with a primary or secondary amine. Mechanism: Pd-Catalyzed Cross-Coupling.[1]

Rationale: This protocol uses a specific ligand (Xantphos or BINAP) to stabilize the Palladium center during the oxidative addition to the electron-neutral C3 position.

Materials:

-

Substrate: 3-Bromo-5-ethyl-2-methylpyridine (1.0 equiv)

-

Nucleophile: Amine (1.2 equiv)

-

Catalyst: Pd2(dba)3 (1-2 mol%) or Pd(OAc)2

-

Ligand: Xantphos (for primary amines) or BINAP (for secondary amines) (2-4 mol%)

-

Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv)

-

Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon flow.

-

Solids Addition: Charge the vessel with Pd2(dba)3, Ligand, Base, and the Substrate (if solid).

-

Degassing: Seal the vessel and evacuate/backfill with Argon three times.

-

Liquids Addition: Add anhydrous solvent via syringe. Sparge with Argon for 5 minutes. Add the Amine (if liquid) and Substrate (if liquid) via syringe.

-

Thermal Activation:

-

Standard: Heat to 100°C in an oil bath for 12–18 hours.

-

Microwave (Preferred for screening): Heat to 110°C for 1 hour.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad to remove Pd black.

-

Purification: Concentrate filtrate and purify via flash chromatography (typically Hexanes/EtOAc).

Critical Control Point: Do not use strong amide bases (like LiHMDS) if possible, as they may deprotonate the 2-methyl group. Cs2CO3 is preferred for its milder pKb.

Protocol B: The "Forced" Substitution (Pyridyne Mechanism)

Objective: Substitution using strong nucleophiles/bases (e.g., alkoxides). Warning: This method often yields regioisomeric mixtures (3- vs 4-substituted) and suffers from lateral alkylation. Use only if metal catalysis is strictly forbidden.

Materials:

-

Substrate: 3-Bromo-5-ethyl-2-methylpyridine

-

Base/Nucleophile: Potassium tert-butoxide (tBuOK) or NaNH2

-

Solvent: Liquid Ammonia (traditional) or DMSO (modern)

Methodology (DMSO Route):

-

Dissolve Substrate (1 equiv) in dry DMSO.

-

Add tBuOK (3 equiv) rapidly under Nitrogen.

-

Heat to 60°C. Note: Darkening of the solution indicates reaction.

-

Quench: Pour into ice water immediately upon completion (monitor by TLC).

-

Analysis: Check NMR carefully. You will likely observe a mixture of the C3-substituted product, C4-substituted product (via pyridyne walk), and potentially the dimer formed by lateral attack of the 2-methyl anion on the starting material.

Verdict: Not recommended for high-value synthesis due to poor selectivity.

Part 3: Data & Troubleshooting

Comparative Reactivity Table

| Variable | Classic SNAr | Pd-Catalysis (Buchwald) | Strong Base (Pyridyne) |

| Reaction Center | C3 (Meta) | C3-Br Bond | C3-C4 (Triple Bond) |

| Electronic Req. | Needs EWG (NO2) | None | Strong Base |

| 2-Methyl Stability | High | High (with Carbonate base) | Low (Deprotonation risk) |

| Regioselectivity | N/A (No Rxn) | 100% Retention | Poor (Mixture of 3- and 4-) |

| Yield | <5% | 85-95% | 20-40% |

Troubleshooting Guide

-

Problem: Low conversion in Buchwald coupling.

-

Solution: Switch to a bulky, electron-rich ligand like BrettPhos or tBuXPhos . The ethyl group at C5 may cause minor steric hindrance; these ligands are designed to overcome sterics.

-

-

Problem: Formation of a "dimer" or unexpected alkylation.

-

Cause: You used a strong base (NaH, LDA) which deprotonated the 2-methyl group (creating a nucleophile) which then attacked another molecule of the bromide.

-

Solution: Switch base to Cs2CO3 or K3PO4.

-

References

-

Buchwald-Hartwig Amination of Bromopyridines

-

Mechanistic Limitations of SNAr on Pyridines

- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Lateral Lithiation vs. Pyridyne Formation: Schlosser, M. (2005). The 2-Methylpyridine Trap: Lateral vs. Ring Metalation. Organometallics in Synthesis. (General Principle Citation). Note on 2-Methyl acidity: The pKa of 2-picoline is ~29.5, making it susceptible to deprotonation by bases like LDA before the ring protons (pKa ~44) are removed to form pyridyne.

-

Catalytic Overview

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

Sources

Optimizing temperature and pressure for 3-Bromo-5-ethyl-2-methylpyridine synthesis

Technical Support Center: Synthesis of 3-Bromo-5-ethyl-2-methylpyridine

Welcome to the technical support center for the synthesis of 3-Bromo-5-ethyl-2-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your success through a robust understanding of the reaction landscape. This document is structured as a dynamic troubleshooting and FAQ resource to directly address the challenges you may encounter.

Section 1: Overview of Synthetic Strategies

The synthesis of 3-Bromo-5-ethyl-2-methylpyridine is most reliably achieved via a Sandmeyer-type reaction, starting from 3-Amino-5-ethyl-2-methylpyridine. This route offers superior regioselectivity and generally milder conditions compared to direct electrophilic bromination, which can be difficult to control on a pyridine ring.[1]

The core process involves two critical, temperature-sensitive steps:

-

Diazotization: Conversion of the primary aromatic amine (3-Amino-5-ethyl-2-methylpyridine) into a reactive diazonium salt.

-

Sandmeyer Substitution: Displacement of the diazonium group with a bromide, catalyzed by a copper(I) salt.[2][3]

Below is a workflow diagram illustrating the primary synthetic pathway.

Caption: Key stages in the Sandmeyer synthesis of the target compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Question: My reaction yield is extremely low, or I've isolated no product. What went wrong?

Answer: Low to zero yield is a frequent issue, typically pointing to a problem in the highly sensitive diazotization step. Let's diagnose the potential causes:

-

Improper Temperature Control: The most common culprit is the decomposition of the aryldiazonium salt. These intermediates are notoriously unstable at temperatures above 5 °C.[4] If your reaction temperature rises, the diazonium salt will decompose, releasing nitrogen gas and likely forming undesired 5-ethyl-2-methyl-3-phenol, which will not proceed to the final product.[3]

-

Incorrect Reagent Addition Rate: The reaction between the amine and nitrous acid (formed in situ from NaNO₂ and acid) is fast.[7] However, adding the sodium nitrite solution too quickly can cause localized temperature spikes, leading to decomposition. It also allows a buildup of excess nitrous acid, which can lead to side reactions.

-

Solution: Add the aqueous solution of sodium nitrite dropwise over a significant period (e.g., 30-60 minutes), ensuring the temperature never exceeds 5 °C. Placing the tip of the burette or addition funnel below the surface of the reaction mixture can prevent the loss of volatile nitrous acid.[7]

-

-

Purity of Starting Amine: The Sandmeyer reaction is sensitive to the purity of the starting arylamine. Impurities can interfere with the diazotization process or subsequent copper-catalyzed step.

-

Solution: Verify the purity of your 3-Amino-5-ethyl-2-methylpyridine using NMR or GC-MS before starting. If necessary, purify it via column chromatography or recrystallization.

-

Question: My final product is a dark, tarry mixture that is difficult to purify. How can I prevent this?

Answer: Tar formation is indicative of side reactions, often radical in nature, which can occur if the reaction is not properly controlled.

-

Cause 1: Diazonium Salt Decomposition: As mentioned, thermal decomposition of the diazonium salt is a primary cause. The resulting phenolic compounds can undergo further reactions to form polymeric tars.

-

Solution: Strict adherence to the 0-5 °C temperature range is critical.

-

-

Cause 2: Uncontrolled Radical Reactions: The Sandmeyer reaction proceeds via a radical mechanism involving a single electron transfer from the copper(I) catalyst to the diazonium salt.[3][5] If the concentration of radicals is too high or if the reaction is run at an elevated temperature, uncontrolled polymerization and biaryl side-product formation can occur.[2][3]

-

Solution: Add the prepared cold diazonium salt solution slowly to the copper(I) bromide solution. Maintain cooling during the initial phase of the addition. Once the addition is complete, the reaction can often be allowed to warm slowly to room temperature to ensure it goes to completion.[5]

-

Question: The reaction seems to have stalled. How can I confirm the diazotization is complete before proceeding?

Answer: Ensuring the complete conversion of the primary amine to the diazonium salt is crucial for a successful Sandmeyer reaction.

-

Monitoring Technique: You can monitor the completion of the diazotization by testing for the presence of a slight excess of nitrous acid.

-

Protocol: After the addition of sodium nitrite is complete, stir for an additional 15-30 minutes at 0-5 °C. Then, dip a glass rod into the reaction mixture and touch it to a piece of potassium iodide-starch paper. The immediate appearance of a dark blue-black color indicates the presence of excess nitrous acid, signaling that all the primary amine has been consumed.[7] Be cautious not to add a large excess of sodium nitrite, as this can complicate the workup.

-

Section 3: Frequently Asked Questions (FAQs)

Question: Why is pressure not a major optimization parameter for this synthesis?

Answer: For the core diazotization and Sandmeyer steps, the reactions are conducted in the liquid phase at or near atmospheric pressure. The reagents are liquids or dissolved solids, and while a gaseous product (N₂) is evolved, the reaction is not typically sensitive to external pressure. However, it's worth noting that the industrial synthesis of the precursor, 5-ethyl-2-methylpyridine, from paraldehyde and ammonia is often performed under high temperature (230 °C) and pressure (800-3000 psi) in a steel autoclave.[8] For the laboratory-scale conversion to the final brominated product, temperature control is the paramount concern.

Question: What is the specific role of the copper(I) bromide (CuBr) catalyst?

Answer: CuBr is not just a catalyst but is often used in stoichiometric amounts.[2] Its role is to facilitate the substitution of the diazonium group with bromide via a single-electron transfer (SET) mechanism.[3] The Cu(I) species donates an electron to the diazonium salt, which then loses N₂ gas to form an aryl radical. This radical then abstracts a bromine atom from the resulting Cu(II)Br₂ complex, regenerating the Cu(I) catalyst and forming the final product, 3-Bromo-5-ethyl-2-methylpyridine.[5] This catalytic cycle makes the reaction far more efficient and controlled than the uncatalyzed thermal decomposition of the diazonium salt in the presence of a bromide source.

Question: What are the critical safety considerations for this reaction?

Answer: The primary safety hazard is the thermal instability of the aryldiazonium salt.

-

Explosion Hazard: Diazonium salts, particularly when isolated and dried, can be explosive.[4] They should never be isolated as a solid. The entire procedure should be performed in solution.

-

Thermal Runaway: The diazotization reaction itself is exothermic.[9] Combined with the thermal instability of the product, poor temperature control can lead to a thermal runaway, characterized by rapid gas evolution (N₂) and a sudden increase in temperature and pressure.[9] Always use an efficient cooling bath and slow, controlled reagent addition.

-

Reagent Toxicity: Handle liquid bromine with extreme caution in a well-ventilated fume hood, as it is highly corrosive and toxic. The pyridine-based compounds are also toxic.[10] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Section 4: Key Parameters and Example Protocol

Table 1: Summary of Optimized Reaction Parameters

| Step | Key Reagents | Temperature (°C) | Pressure | Critical Considerations |

| Diazotization | 3-Amino-5-ethyl-2-methylpyridine, NaNO₂, HBr | 0 to 5 °C | Atmospheric | Strict temperature control is essential to prevent diazonium salt decomposition.[4][9] Slow, dropwise addition of NaNO₂ is required. |

| Sandmeyer | Aryldiazonium salt solution, CuBr | 0 °C to Room Temp. | Atmospheric | The reaction is initiated cold and may be allowed to warm to drive to completion. Use of fresh, high-purity CuBr is recommended. |

Experimental Protocol: Sandmeyer Synthesis

Step 1: Diazotization of 3-Amino-5-ethyl-2-methylpyridine

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3-Amino-5-ethyl-2-methylpyridine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3.0-4.0 eq).

-

Cool the stirred solution to 0 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂, 1.1-1.2 eq) in a minimal amount of deionized water.

-

Add the sodium nitrite solution dropwise from the addition funnel to the amine solution over 30-60 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The resulting solution of the diazonium salt is used immediately in the next step.

Step 2: Copper-Catalyzed Bromination

-

In a separate, larger flask, prepare a solution or slurry of copper(I) bromide (CuBr, 1.1-1.2 eq) in a small amount of aqueous HBr and cool it to 0 °C.

-

Slowly, and in portions, add the cold diazonium salt solution prepared in Step 1 to the stirred CuBr mixture. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.

-

The reaction mixture can be gently warmed (e.g., to 50-60 °C) to ensure the reaction is complete.

-

Cool the mixture, basify with a strong base (e.g., NaOH or NH₄OH) to a pH > 9, and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 3-Bromo-5-ethyl-2-methylpyridine.

References

-

NROChemistry. Sandmeyer Reaction. [Link]

-

Butt, M. A., & Zhang, G. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2855-2888. [Link]

-

L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. [Link]

-

Unknown. Diazotization Titration or Nitrite Titration. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. [Link]

- Liu, R. (2017). Synthesis method of 3-bromo-5-methylpyridine. CN105218491A.

-

Chemistry Stack Exchange. (2017, June 19). Why should the temperature be maintained at 0–5 °C in a diazotisation? [Link]

-

Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. [Link]

-

Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. [Link]

-

Lu, Z., Fang, X., Xu, F., Yao, H., & Jiang, J. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Emergency Management Science and Technology, 5, e012. [Link]

-

Wikipedia. (n.d.). Pyridine. [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 6. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 7. tabraizullah.wordpress.com [tabraizullah.wordpress.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. maxapress.com [maxapress.com]

- 10. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.